2-Amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15446415
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C18H19N5O3/c1-21(2)22-14-7-4-8-15(24)17(14)16(13(10-19)18(22)20)11-5-3-6-12(9-11)23(25)26/h3,5-6,9,16H,4,7-8,20H2,1-2H3 |
| Standard InChI Key | NKHGCGCIDJRTQF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular formula of 2-amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is C₁₈H₁₉N₅O₃, with a molecular weight of 353.4 g/mol. Its IUPAC name, 2-amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile, reflects the bicyclic hexahydroquinoline scaffold substituted at positions 1, 2, 3, 4, and 5. Key structural features include:
-
A partially saturated quinoline ring system, which enhances conformational flexibility compared to fully aromatic analogs.
-
A 3-nitrophenyl group at position 4, contributing electron-withdrawing effects that modulate electronic density across the molecule.
-
A dimethylamino group at position 1 and a carbonitrile group at position 3, both of which influence intermolecular interactions and solubility profiles.
Table 1: Molecular Properties of 2-Amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃ |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CN(C)C1N=C(C#N)C(=C2N1C3=C(C(=O)CC(C3)(C)C)N2C4=CC(=CC=C4)N+[O-])N |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy have been critical in elucidating the compound’s structure. For instance, the NMR spectrum reveals distinct signals for the dimethylamino protons at δ 2.8–3.1 ppm and aromatic protons from the 3-nitrophenyl group at δ 7.5–8.2 ppm . The carbonyl group at position 5 produces a strong IR absorption band near 1680 cm⁻¹, consistent with ketonic stretching vibrations .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step protocol starting with the condensation of 3-nitrobenzaldehyde with dimedone in the presence of a primary amine. A representative pathway includes:
-
Knoevenagel Condensation: Formation of the α,β-unsaturated ketone intermediate between dimedone and 3-nitrobenzaldehyde.
-
Michael Addition: Attack by a secondary amine (e.g., dimethylamine) on the α,β-unsaturated system to establish the quinoline backbone.
-
Cyclization and Functionalization: Intramolecular cyclization followed by nitrile group introduction via nucleophilic substitution .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Dimedone, 3-nitrobenzaldehyde, ethanol, reflux | 75–80 |
| Michael Addition | Dimethylamine, THF, 60°C | 65–70 |
| Cyclization | Acetic acid, 100°C | 85–90 |
| Nitrile Incorporation | KCN, DMF, 80°C | 70–75 |
Catalytic Innovations
Recent advances employ heterogeneous catalysts to improve efficiency. For example, halloysite nanoclay functionalized with sulfonic acid groups has demonstrated enhanced catalytic activity in analogous tetrahydrobenzo[b]pyran syntheses, reducing reaction times from hours to minutes . Such methodologies could be adapted to optimize the title compound’s production.
Biological and Pharmacological Activities
Enzyme Inhibition
Preliminary studies on structurally related hexahydroquinolines reveal inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory potential. The nitro group’s electron-withdrawing nature may enhance binding affinity to enzymatic active sites, while the dimethylamino moiety could facilitate membrane permeability.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Key Analogues
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 2-Amino-7,7-dimethyl-4-(3-methylthiophen-2-yl)-... | Thiophene substituent vs. nitrophenyl | Enhanced anticancer activity |
| 2-Amino-1-(2-chloro-4-nitrophenyl)-4-(5-ethylthiophen-2-yl)-... | Chloro and ethylthiophenyl groups | Broader kinase inhibition profile |
The 3-nitrophenyl variant exhibits unique electronic properties due to the nitro group’s strong electron-withdrawing effect, which may render it more reactive in electrophilic substitution reactions compared to thiophene- or chlorophenyl-containing analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume